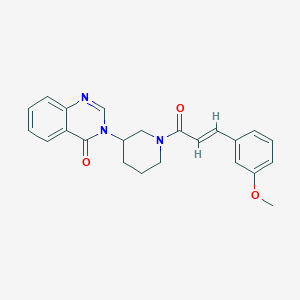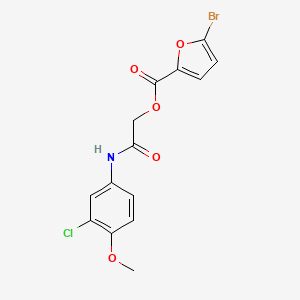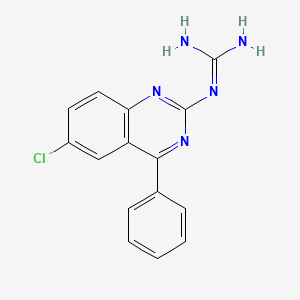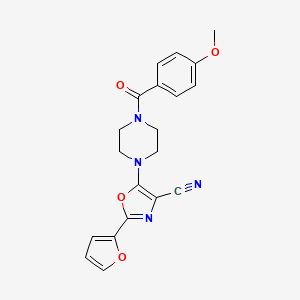
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinazolinone family and has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study on the synthesis of heterocyclic systems, including derivatives of quinazolin-4(3H)-one, revealed that some compounds exhibited good anti-inflammatory activity. These findings suggest the potential therapeutic applications of these derivatives in treating inflammation-related conditions (Annapurna & Jalapathi, 2014).
Another research focused on the antihypertensive screening of quinazolines linked with isoxazole, indicating that synthesized compounds showed good to moderate antihypertensive activity. This study highlights the compound's potential in developing antihypertensive medications (Rahman et al., 2014).
The insecticidal efficacy of novel bis quinazolinone derivatives was also explored, with newly synthesized compounds showing promising results. This research contributes to the potential use of quinazolinone derivatives in developing new insecticidal agents (El-Shahawi et al., 2016).
Pharmacological Applications
A series of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, certain compounds emerged as highly active, suggesting their potential as new analgesic and anti-inflammatory agents (Alagarsamy et al., 2011).
Research on tyrosine kinase inhibitors, including derivatives of quinazoline, indicated their role as irreversible inhibitors of the epidermal growth factor receptor (EGFR), which is significant for developing cancer therapeutics (Smaill et al., 1999).
Antimicrobial and Anticoccidial Activity
Exploration of 4(3H)-quinazolinone antibacterials against methicillin-resistant Staphylococcus aureus (MRSA) identified compounds with promising antibacterial activity. This suggests the potential of quinazolinone derivatives in addressing antibiotic resistance (Qian et al., 2020).
A series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives were synthesized and evaluated for their anticoccidial activity. This research indicates the potential of these derivatives as lead compounds for developing new anticoccidial drugs (Ye et al., 2010).
Propriétés
IUPAC Name |
3-[1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-4-6-17(14-19)11-12-22(27)25-13-5-7-18(15-25)26-16-24-21-10-3-2-9-20(21)23(26)28/h2-4,6,8-12,14,16,18H,5,7,13,15H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSCSMEZBOCGS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724575.png)



![6-(2-Hydroxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2724582.png)
![[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2724583.png)

![3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2724587.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2724589.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)

![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)
